molecular formula C15H16N2O4S B7518546 methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate

methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate

Cat. No. B7518546
M. Wt: 320.4 g/mol
InChI Key: ORIGULZUQHGDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate is a chemical compound with potential biological activity. It is a pyrrole-based compound that has been studied for its potential use in drug development.

Mechanism of Action

Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate acts as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. These enzymes are involved in the regulation of gene expression, cell cycle progression, and other cellular processes. By inhibiting their activity, the compound can potentially disrupt the growth and survival of cancer cells and reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect against neurodegeneration by promoting the survival of neurons.

Advantages and Limitations for Lab Experiments

Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potential biological activity against several diseases. However, there are also limitations to its use in lab experiments. The compound's mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.

Future Directions

There are several future directions for the study of methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its specific targets in cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, the compound's potential side effects and toxicity should be further characterized to ensure its safety for use in humans.
Conclusion:
This compound is a pyrrole-based compound with potential biological activity against cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of certain enzymes, and it has several biochemical and physiological effects. While there are advantages to its use in lab experiments, there are also limitations to its use, and its potential side effects and toxicity are not well characterized. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for potential use in drug development.

Synthesis Methods

Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate can be synthesized through a multistep process involving the reaction of pyrrole and 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has been studied for its potential use in drug development. It has been shown to have potential biological activity against cancer, inflammation, and neurodegenerative diseases. Several studies have focused on the compound's ability to inhibit the activity of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the development and progression of these diseases.

properties

IUPAC Name

methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-15(18)14-8-13(9-16-14)22(19,20)17-7-6-11-4-2-3-5-12(11)10-17/h2-5,8-9,16H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIGULZUQHGDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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